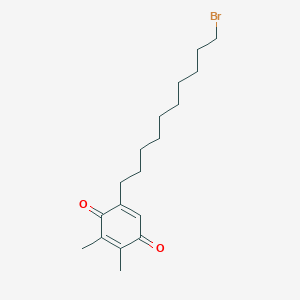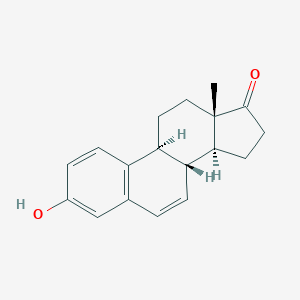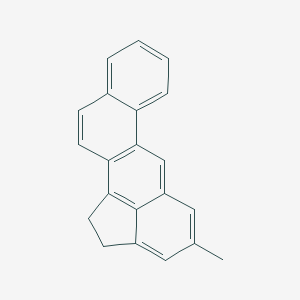
4-Methylcholanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcholanthrene (4-MC) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its ability to induce carcinogenesis in laboratory animals. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. The synthesis of 4-MC is a complex process that involves several steps. In
Wirkmechanismus
The mechanism of action of 4-Methylcholanthrene involves the activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation. When 4-Methylcholanthrene binds to AhR, it triggers a cascade of events that lead to the development of tumors. 4-Methylcholanthrene is a potent mutagen and is known to cause DNA damage, leading to the development of tumors.
Biochemische Und Physiologische Effekte
4-Methylcholanthrene has several biochemical and physiological effects. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. It also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. 4-Methylcholanthrene is also known to cause oxidative stress and inflammation, which can lead to tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Methylcholanthrene in lab experiments is its ability to induce carcinogenesis in laboratory animals. This allows researchers to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. However, there are several limitations to using 4-Methylcholanthrene in lab experiments. It is a potent mutagen and can cause DNA damage, which can lead to false positive results. It is also difficult to control the dose and duration of exposure, which can lead to variability in experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-Methylcholanthrene. One area of research is the development of new methods for synthesizing 4-Methylcholanthrene. This could lead to more efficient and cost-effective production of 4-Methylcholanthrene for scientific research. Another area of research is the development of new animal models for studying the effects of 4-Methylcholanthrene on human health. This could lead to a better understanding of the mechanisms of cancer development and the development of new cancer treatments. Finally, there is a need for more research on the environmental effects of 4-Methylcholanthrene. This could lead to a better understanding of the health risks associated with exposure to PAHs and the development of strategies for reducing exposure.
Synthesemethoden
The synthesis of 4-Methylcholanthrene involves several steps. The first step is the synthesis of 1,2-benzanthracene, which is then converted to 4-Methylcholanthrene by a series of reactions. The final step involves the purification of 4-Methylcholanthrene using column chromatography. The synthesis of 4-Methylcholanthrene is a time-consuming and complex process, but it is essential for the production of pure 4-Methylcholanthrene for scientific research.
Wissenschaftliche Forschungsanwendungen
4-Methylcholanthrene is widely used in scientific research to induce carcinogenesis in laboratory animals. It is used to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. 4-Methylcholanthrene is also used to study the effects of environmental pollutants on human health. It is a valuable tool for researchers studying the effects of PAHs on human health and the environment.
Eigenschaften
CAS-Nummer |
17012-89-4 |
|---|---|
Produktname |
4-Methylcholanthrene |
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
4-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-10-15-7-9-19-18-8-6-14-4-2-3-5-17(14)20(18)12-16(11-13)21(15)19/h2-6,8,10-12H,7,9H2,1H3 |
InChI-Schlüssel |
DYGZCALVTOKEJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |
Kanonische SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |
Andere CAS-Nummern |
17012-89-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



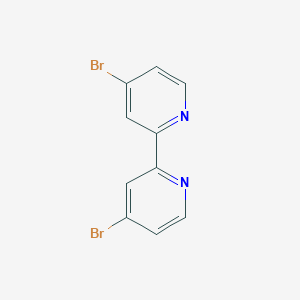
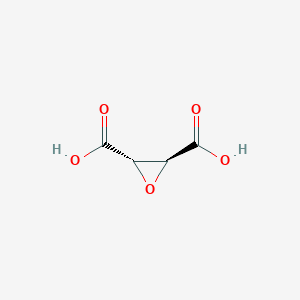
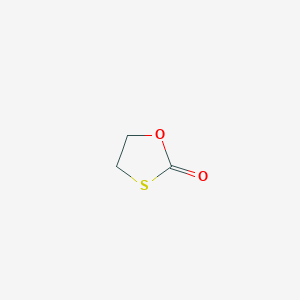
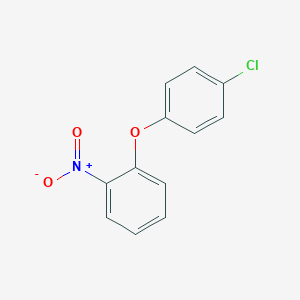
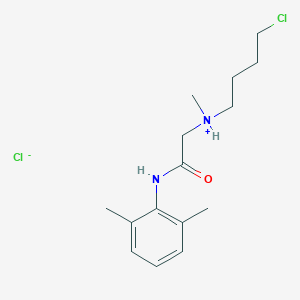
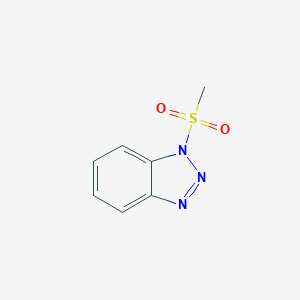
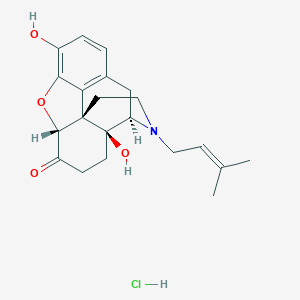
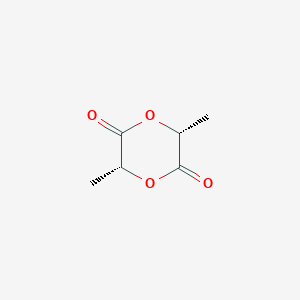
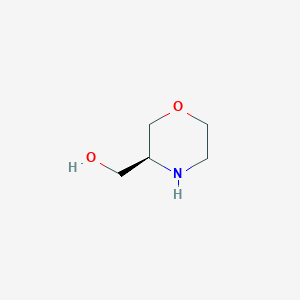
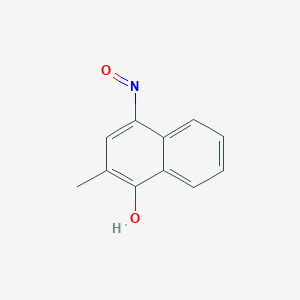

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
